molecular formula C24H28N2O5 B1228728 1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester

1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester

Cat. No. B1228728
M. Wt: 424.5 g/mol
InChI Key: GDEZDNSKRQZLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester is an amino acid amide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research shows various synthesis techniques for compounds similar to 1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester. For instance, a study demonstrates a simple synthesis route for ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, which involves condensation and reduction processes (Al-Said & Al-Sghair, 2013).

  • Compound Derivatives : Another study focuses on the synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, showing the versatility in creating various derivatives from similar core structures (Arustamyan et al., 2019).

Pharmacological and Biological Applications

  • Anticonvulsant Activity : The anticonvulsant activity of synthesized compounds based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl) structures has been evaluated, indicating potential applications in treating convulsions or epileptic seizures (Arustamyan et al., 2019).

  • Antibacterial Activity : Studies on derivatives of 1,4-benzodioxin compounds, similar to the one , have shown significant antibacterial activities. For example, 6-fluoro-1-(4-fluorophenylmethyl)-1,4-dihydro-7-(1-iperazinyl)-4-oxoquinoline-3-carboxylic acid and its analogs have demonstrated promising antibacterial properties (Sheu et al., 1998).

  • Anticancer Potential : Some propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from piperidine-4-carboxylic acid ethyl ester, have shown promising results as anticancer agents. This indicates the potential of 1,4-benzodioxin derivatives in cancer treatment (Rehman et al., 2018).

properties

Product Name

1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]piperidine-4-carboxylate

InChI

InChI=1S/C24H28N2O5/c1-2-29-24(28)18-10-12-26(13-11-18)22(17-6-4-3-5-7-17)23(27)25-19-8-9-20-21(16-19)31-15-14-30-20/h3-9,16,18,22H,2,10-15H2,1H3,(H,25,27)

InChI Key

GDEZDNSKRQZLLN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester
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1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester
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1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester
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1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester
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1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester
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1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester

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